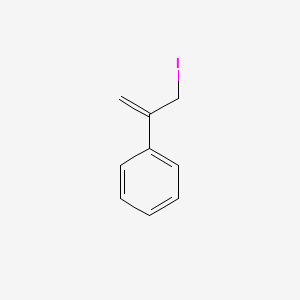
(3-Iodoprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodoprop-1-en-2-yl)benzene is an organic compound characterized by the presence of an iodine atom attached to a propene chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodoprop-1-en-2-yl)benzene typically involves the electrophilic monoiodination of terminal alkenes. One common method includes the use of iodosobenzene diacetate (IBDA) as an iodinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of polymer-supported catalysts can improve the selectivity and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Iodoprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the double bond or the iodine atom can yield different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce epoxides .
Scientific Research Applications
(3-Iodoprop-1-en-2-yl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Iodoprop-1-en-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. Additionally, the double bond in the propene chain can undergo addition reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodoprop-2-en-1-ylbenzene
- 2-Iodoprop-1-en-1-ylbenzene
- 3-Bromoprop-1-en-2-ylbenzene
Uniqueness
(3-Iodoprop-1-en-2-yl)benzene is unique due to the specific position of the iodine atom and the double bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
445235-51-8 |
|---|---|
Molecular Formula |
C9H9I |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
3-iodoprop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9I/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
LEQFJUYHMMNKBM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


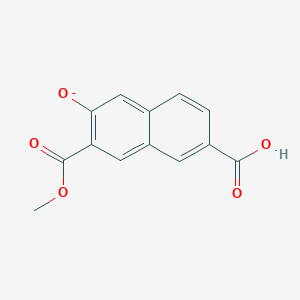
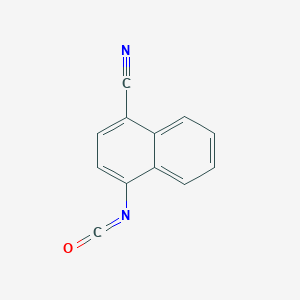
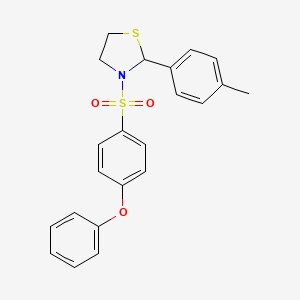
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
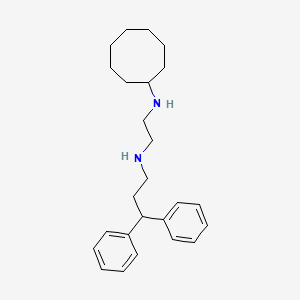
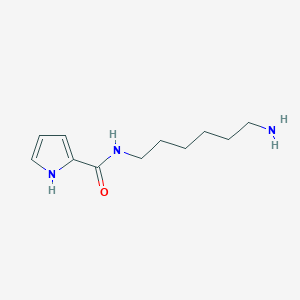
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)

![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

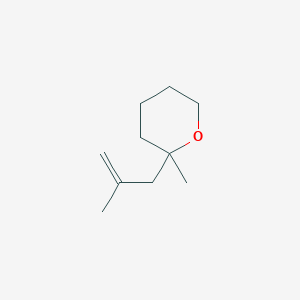

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
